molecular formula C11H12O5 B8783217 4-Acetyl-3,5-dimethoxybenzoic acid CAS No. 55703-66-7

4-Acetyl-3,5-dimethoxybenzoic acid

Cat. No.: B8783217
CAS No.: 55703-66-7
M. Wt: 224.21 g/mol
InChI Key: YDAUNLHADFMIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-3,5-dimethoxybenzoic acid is a substituted benzoic acid derivative featuring methoxy groups at positions 3 and 5, an acetyl group at position 4, and a carboxylic acid functional group. The acetyl group at position 4 may influence solubility, reactivity, and biological activity compared to hydroxyl or other substituents .

Properties

CAS No.

55703-66-7

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

4-acetyl-3,5-dimethoxybenzoic acid

InChI

InChI=1S/C11H12O5/c1-6(12)10-8(15-2)4-7(11(13)14)5-9(10)16-3/h4-5H,1-3H3,(H,13,14)

InChI Key

YDAUNLHADFMIBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC)C(=O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of benzoic acid derivatives depend heavily on substituent types and positions. Key analogs include:

Compound Name Substituents Molecular Weight CAS Number Key Properties
4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid) 3,5-OCH₃; 4-OH 198.17 g/mol 530-57-4 Antioxidant, anti-cancer, anti-inflammatory; naturally abundant in plants .
4-Hydroxybenzoic acid 4-OH 138.12 g/mol 99-96-7 Basic phenolic acid; weaker antioxidant than syringic acid due to lack of methoxy groups .
4-Methoxy-3,5-dimethylbenzoic acid 3,5-CH₃; 4-OCH₃ 196.20 g/mol 21553-46-8 Reduced polarity due to methyl groups; used in synthetic intermediates .
4-Bromo-3,5-dimethoxybenzoic acid 3,5-OCH₃; 4-Br 261.07 g/mol 56518-42-4 Halogenated derivative; potential for radiopharmaceutical applications .
4-Acetyl-3,5-dimethoxybenzoic acid 3,5-OCH₃; 4-COCH₃ 224.21 g/mol* - Acetyl group may enhance lipophilicity, altering bioavailability and reactivity compared to syringic acid .

*Calculated based on structural formula.

Preparation Methods

Esterification of 3,5-Dimethoxybenzoic Acid

The synthesis begins with the esterification of 3,5-dimethoxybenzoic acid to enhance electrophilic reactivity. A representative protocol involves:

  • Reagents : 3,5-Dimethoxybenzoic acid, dimethyl sulfate, potassium carbonate (K2_2CO3_3), acetone.

  • Conditions : Reflux at 55°C for 12 hours.

  • Mechanism : Nucleophilic substitution where K2_2CO3_3 deprotonates the carboxylic acid, enabling methylation by dimethyl sulfate.

  • Yield : 98%.

Key Data :

ParameterValue
Reaction Time12 hours
Temperature55°C
SolventAcetone
CatalystK2_2CO3_3
ProductMethyl 3,5-dimethoxybenzoate

Friedel-Crafts Acylation

The esterified intermediate undergoes acylation at the para position relative to the ester group:

  • Reagents : Methyl 3,5-dimethoxybenzoate, acetyl chloride (CH3_3COCl), aluminum chloride (AlCl3_3), dichloromethane (DCM).

  • Conditions : 0–25°C for 4–6 hours.

  • Mechanism : AlCl3_3 generates the acylium ion (CH3_3C+^+=O), which attacks the aromatic ring activated by methoxy groups.

  • Yield : 70–85% (estimated from analogous reactions).

Key Data :

ParameterValue
ElectrophileAcetyl chloride
Lewis AcidAlCl3_3 (1.2 equiv)
SolventDCM
RegioselectivityPara to methoxy groups

Ester Hydrolysis

The final step converts the ester back to the carboxylic acid:

  • Reagents : Acylated ester, aqueous NaOH, HCl.

  • Conditions : Reflux in NaOH (2M), followed by acidification to pH 1.

  • Yield : 90–95%.

Reaction Summary :

3,5-Dimethoxybenzoic acid(CH3)2SO4,K2CO3Methyl esterCH3COCl, AlCl34-Acetyl derivativeHydrolysisTarget compound\text{3,5-Dimethoxybenzoic acid} \xrightarrow{\text{(CH}3\text{)}2\text{SO}4, \text{K}2\text{CO}3} \text{Methyl ester} \xrightarrow{\text{CH}3\text{COCl, AlCl}_3} \text{4-Acetyl derivative} \xrightarrow{\text{Hydrolysis}} \text{Target compound}

Direct Acylation Using Advanced Catalysts

Hafnium Triflate (Hf(OTf)4_44)-Mediated Acylation

To bypass ester protection, Hf(OTf)4_4 with triflic acid (TfOH) enables direct acylation of 3,5-dimethoxybenzoic acid:

  • Reagents : 3,5-Dimethoxybenzoic acid, acetic anhydride, Hf(OTf)4_4, TfOH, nitromethane.

  • Conditions : 50°C for 3 hours.

  • Mechanism : Hf(OTf)4_4 activates the acylating agent, while TfOH enhances electrophilicity.

  • Yield : 65–75%.

Key Data :

ParameterValue
Catalyst Loading10 mol% Hf(OTf)4_4
Co-catalyst10 mol% TfOH
SolventNitromethane

Multi-Step Synthesis from Syringic Acid

Protection and Acylation of Syringic Acid

Starting from syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid):

  • Protection : Benzylation of the hydroxyl group using benzyl bromide and K2_2CO3_3.

  • Acylation : Reaction with acetyl chloride in DCM with DMAP.

  • Deprotection : Hydrogenolysis with Pd/C to remove benzyl groups.

Key Data :

StepReagents/ConditionsYield
BenzylationBnBr, K2_2CO3_3, DMF85%
AcylationAcCl, DMAP, DCM78%
DeprotectionH2_2, Pd/C90%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Friedel-CraftsHigh regioselectivityRequires ester protection70–85%
Hf(OTf)4_4Direct acylationCostly catalysts65–75%
Syringic Acid RouteUtilizes natural productsMulti-step, lower efficiency70–80%

Optimization Strategies

  • Solvent Effects : Polar aprotic solvents (e.g., DCM, nitromethane) improve electrophile stability.

  • Catalyst Recycling : Ionic liquids (e.g., [bmim][NTf2_2]) enable reuse of Hf(OTf)4_4 with minimal loss.

  • Temperature Control : Maintaining ≤25°C during acylation prevents side reactions .

Q & A

Basic: What analytical techniques are most reliable for confirming the structure of 4-Acetyl-3,5-dimethoxybenzoic acid?

Answer:
Structural confirmation requires a combination of NMR spectroscopy and GC-MS analysis. For NMR:

  • 1H-NMR : Expect aromatic protons in the δ 6.5–7.5 ppm range (split due to substituents) and acetyl/methoxy protons at δ 2.5–3.5 ppm (singlet for acetyl) .
  • 13C-NMR : Carboxylic acid carbons appear at δ 170–175 ppm, while methoxy and acetyl carbons resonate at δ 50–60 ppm and δ 200–210 ppm, respectively .
    For GC-MS: Fragmentation patterns should include the molecular ion peak (calculated based on molecular weight) and key fragments (e.g., loss of acetyl or methoxy groups). Syringic acid (a hydroxy analog) shows dominant fragments at m/z 198 and 127, suggesting similar backbone stability .

Advanced: How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Answer:
Discrepancies often arise from variations in experimental design or sample purity . To address this:

Standardize Assays : Use established protocols for bioactivity tests (e.g., antimicrobial assays via broth microdilution as in ).

Control Purity : Validate compound purity via HPLC (≥95%) and confirm absence of residual solvents or byproducts .

Cross-Validate Models : Compare results across in vitro (cell lines) and in silico (molecular docking) models. For example, syringic acid’s bioactivity varies with extraction methods, highlighting the need for methodological transparency .

Basic: What safety precautions are necessary when handling 4-Acetyl-3,5-dimethoxybenzoic acid?

Answer:
Follow guidelines for benzoic acid derivatives:

  • Personal Protection : Wear nitrile gloves, lab coats, and ANSI-approved goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent degradation .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods predict the radical scavenging activity of 4-Acetyl-3,5-dimethoxybenzoic acid?

Answer:
Use density functional theory (DFT) to calculate:

  • HOMO-LUMO Energy Gaps : Lower gaps correlate with higher electron-donating capacity, a key factor in radical scavenging .
  • Bond Dissociation Enthalpy (BDE) : Predicts hydrogen atom transfer efficiency. For syringic acid, BDE values for the 4-OH group are critical; substitute with acetyl to model differences .
  • SAR Studies : Compare with analogs like 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid), where methoxy groups enhance stability but reduce reactivity compared to hydroxyl groups .

Basic: What synthetic routes are feasible for 4-Acetyl-3,5-dimethoxybenzoic acid?

Answer:
Two primary approaches:

Acetylation of Syringic Acid : React syringic acid with acetyl chloride in anhydrous conditions (e.g., acetic anhydride as solvent). Monitor via TLC for completion .

Direct Synthesis : Start with 3,5-dimethoxybenzoic acid. Introduce the acetyl group via Friedel-Crafts acylation using AlCl₃ as a catalyst. Optimize temperature (40–60°C) to avoid over-acylation .

Advanced: How do crystallographic studies inform the physicochemical properties of this compound?

Answer:
Single-crystal X-ray diffraction reveals:

  • Hydrogen-Bonding Networks : Syringic acid forms dimers via carboxylic acid groups, stabilizing its crystalline form. The acetyl group may disrupt this, altering solubility .
  • Packing Efficiency : Methoxy groups enhance crystallinity; acetyl substituents could introduce steric hindrance, reducing melting points .
  • Cocrystal Design : Co-crystallize with pyrazine-2-carboxamide to improve bioavailability, mimicking syringic acid cocrystals .

Basic: How does the acetyl group influence solubility compared to hydroxyl analogs?

Answer:

  • Polarity Reduction : The acetyl group decreases hydrophilicity, reducing water solubility. Use DMSO or ethanol for dissolution .
  • pKa Modulation : The electron-withdrawing acetyl group lowers the carboxylic acid’s pKa (≈2.5–3.0 vs. syringic acid’s 4.2), affecting ionization in biological systems .

Advanced: What strategies mitigate conflicting data in stability studies under varying pH conditions?

Answer:

  • pH-Rate Profiling : Conduct accelerated stability tests across pH 1–10. Monitor degradation via HPLC and identify products (e.g., decarboxylation at low pH) .
  • Buffer Selection : Use non-nucleophilic buffers (e.g., phosphate) to avoid side reactions .
  • Thermodynamic Analysis : Calculate activation energy (Ea) for degradation using Arrhenius plots to predict shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.